molecular formula C4H3ClN2O B3075600 1H-Pyrazole-4-carbonyl chloride CAS No. 103286-53-9

1H-Pyrazole-4-carbonyl chloride

Cat. No. B3075600
M. Wt: 130.53 g/mol
InChI Key: KWLGFSHSTADSKH-UHFFFAOYSA-N
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Patent
US07615642B2

Procedure details

A solution of cyclopropylamine (0.52 mL, 0.43 g, 7.5 mmol) and triethylamine (1.4 mL, 1.01 g, 10.0 mmol) in CH2Cl2 (5 mL) was added to a suspension of 1H-pyrazole-4-carbonyl chloride (0.69 g, 5.3 mmol) in CH2Cl2 (20 mL) at 0° C. The reaction mixture was stirred overnight at room temperature. After evaporation of the solvent, the crude product was purified by MPLC using EtOAc on silica gel to give 0.79 g (99%) of a white solid as the title compound. 1H NMR (400 MHz, METHANOL-D4) δ 0.52-0.62 (m, 2 H), 0.72-0.82 (m, 2 H), 2.69-2.86 (m, 1 H), 7.91 (s, 1 H), 8.09 (s, 1 H).
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.C(N(CC)CC)C.[NH:12]1[CH:16]=[C:15]([C:17](Cl)=[O:18])[CH:14]=[N:13]1>C(Cl)Cl>[CH:1]1([NH:4][C:17]([C:15]2[CH:16]=[N:12][NH:13][CH:14]=2)=[O:18])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.52 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.69 g
Type
reactant
Smiles
N1N=CC(=C1)C(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the crude product was purified by MPLC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)NC(=O)C=1C=NNC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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